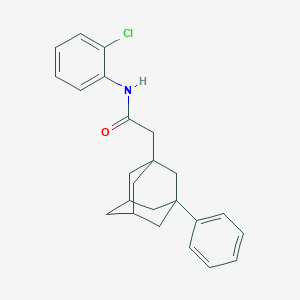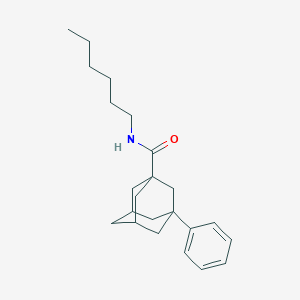![molecular formula C18H20BrN3O2 B4111364 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine (BPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the levels of various neurotransmitters in the brain. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been found to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. The compound has also been shown to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been found to decrease the levels of the stress hormone cortisol, which is involved in the regulation of the body's stress response. The compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in long-term studies. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has poor solubility in water, which may limit its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One potential direction is the further investigation of the compound's potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and depression. Another direction is the development of new analogs of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. The use of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine in combination with other drugs may also be explored to enhance its effectiveness. Finally, the development of new experimental protocols to overcome the limitations of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine may also be pursued.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been shown to have potential applications in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. The compound has been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-14(24-16-7-5-15(19)6-8-16)18(23)22-12-10-21(11-13-22)17-4-2-3-9-20-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJBOBHRRBPJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)

![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)

![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4111349.png)

![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)
